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molecular formula C8H15F2NO B8307918 2,2-Difluoro-2-(1-methylpiperidin-2-yl)ethanol

2,2-Difluoro-2-(1-methylpiperidin-2-yl)ethanol

Cat. No. B8307918
M. Wt: 179.21 g/mol
InChI Key: JQAHAJQDDKARAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06150352

Procedure details

To a solution of 2-(difluoro-methoxycarbonylmethyl)piperidine-1-carboxylic acid tert-butyl ester (1.14 g in 30 mL dry diethyl ether) at 0° C. was added 580 mg lithium aluminum hydride and the mixture stirred at low temperature. After 15 minutes, the reaction was quenched by the sequential addition of 0.58 mL water, 0.58 mL 2N sodium hydroxide and 0.74 mL water. The mixture was stirred vigorously for 1 hour then filtered over diatomaceous earth. The filtrate was concentrated in vacuo and purified by flash chromatography on silica gel (hexane:ethyl acetate, 85:15) to give the title compound (450 mg).
Quantity
580 mg
Type
reactant
Reaction Step One
Name
2-(difluoro-methoxycarbonylmethyl)piperidine-1-carboxylic acid tert-butyl ester
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O[C:12]([N:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH:15]1[C:20]([F:26])([F:25])[C:21](OC)=[O:22])=O)(C)(C)C>>[F:26][C:20]([F:25])([CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19][N:14]1[CH3:12])[CH2:21][OH:22] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
2-(difluoro-methoxycarbonylmethyl)piperidine-1-carboxylic acid tert-butyl ester
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)C(C(=O)OC)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred at low temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the sequential addition of 0.58 mL water, 0.58 mL 2N sodium hydroxide and 0.74 mL water
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered over diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (hexane:ethyl acetate, 85:15)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(CO)(C1N(CCCC1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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